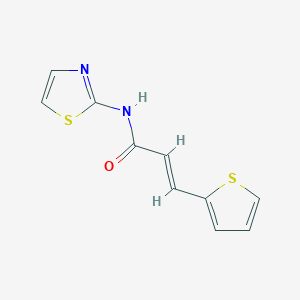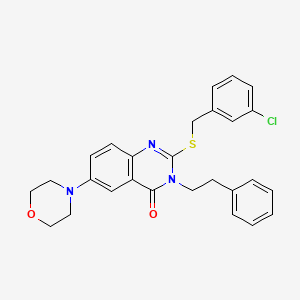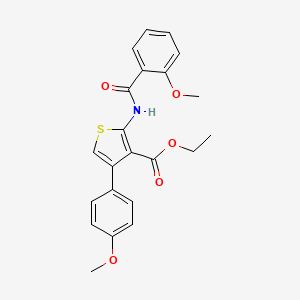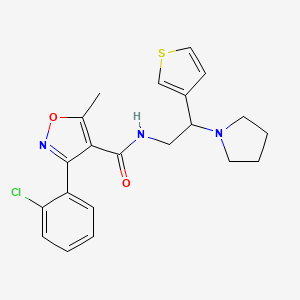
3-(2-chlorophenyl)-5-methyl-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)isoxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-chlorophenyl)-5-methyl-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)isoxazole-4-carboxamide is a useful research compound. Its molecular formula is C21H22ClN3O2S and its molecular weight is 415.94. The purity is usually 95%.
BenchChem offers high-quality 3-(2-chlorophenyl)-5-methyl-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)isoxazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-chlorophenyl)-5-methyl-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)isoxazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
Research in the field of heterocyclic chemistry has led to the development of diverse derivatives with potential applications in medicinal chemistry and materials science. For instance, the synthesis of thiophenylhydrazonoacetates and their reactivity towards various nitrogen nucleophiles have been explored to yield compounds with different heterocyclic frameworks, including pyrazole, isoxazole, and pyrimidine derivatives (Mohareb et al., 2004). These frameworks are foundational in the development of drugs and functional materials due to their versatile biological activities and chemical properties.
Antimicrobial Activity
Isoxazole and pyrrole derivatives have been synthesized and evaluated for their antimicrobial properties. For example, the synthesis and bioevaluation of 5-chloro-4-(1,3-oxazol-5-yl)-1H-pyrrole-3-carboxamides as antimicrobial agents have demonstrated the potential of such compounds in addressing antibiotic resistance (2020). These studies contribute to the ongoing search for new antimicrobial agents with novel mechanisms of action against resistant bacterial and fungal strains.
Antioxidant Activity
The exploration of novel compounds for antioxidant applications has also been a significant area of research. Compounds such as 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives have been identified as potent antioxidants, with certain derivatives showing superior activity compared to well-known antioxidants like ascorbic acid (Tumosienė et al., 2019). These findings highlight the potential of structurally diverse heterocyclic compounds in mitigating oxidative stress, a key factor in the pathogenesis of various chronic diseases.
Molecular Interaction Studies
Understanding the molecular interactions of compounds with biological targets is crucial for drug design and development. Studies on compounds such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor have provided insights into the antagonist activity and the potential therapeutic applications of cannabinoid receptor modulators (Shim et al., 2002). Such studies are pivotal in the rational design of drugs targeting specific receptors for the treatment of various conditions.
Eigenschaften
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O2S/c1-14-19(20(24-27-14)16-6-2-3-7-17(16)22)21(26)23-12-18(15-8-11-28-13-15)25-9-4-5-10-25/h2-3,6-8,11,13,18H,4-5,9-10,12H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSUYAGTJQEORP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC(C3=CSC=C3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-5-methyl-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)isoxazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

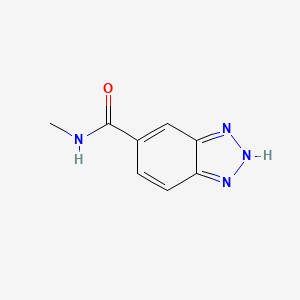
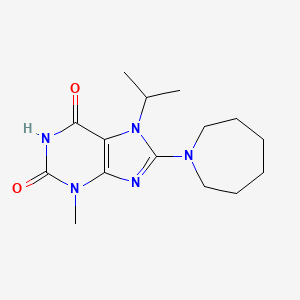
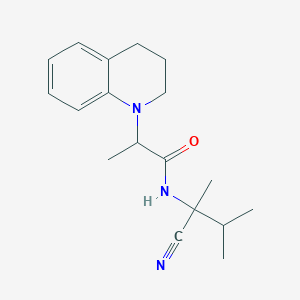

![N-(4-bromophenyl)-4-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzamide](/img/structure/B2628453.png)
![1-Benzyl-4-[6-(trifluoromethyl)pyridine-3-carbonyl]piperazine](/img/structure/B2628454.png)
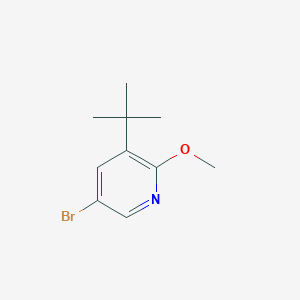
![2-{[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2628457.png)
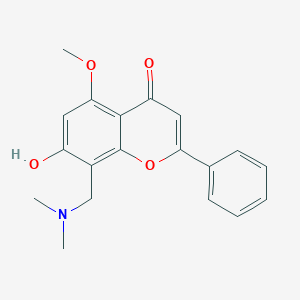
![5-Hydroxy-3-(4-methoxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B2628459.png)
